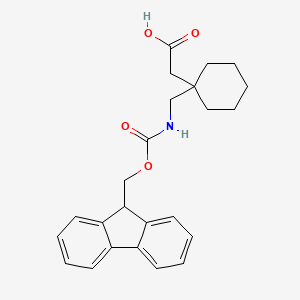

Fmoc-gabapentin

CAS No.: 882847-19-0

Cat. No.: VC2337117

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882847-19-0 |

|---|---|

| Molecular Formula | C24H27NO4 |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | 2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexyl]acetic acid |

| Standard InChI | InChI=1S/C24H27NO4/c26-22(27)14-24(12-6-1-7-13-24)16-25-23(28)29-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21H,1,6-7,12-16H2,(H,25,28)(H,26,27) |

| Standard InChI Key | JQJOWILVGOJWJF-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | C1CCC(CC1)(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Properties and Structure

Physical Properties

Fmoc-gabapentin possesses distinct physical and chemical properties that contribute to its utility in research applications. The compound has a molecular formula of C24H27NO4 and a molecular weight of 393.475 g/mol, making it substantially larger than its parent compound gabapentin . The physical properties of Fmoc-gabapentin are summarized in Table 1.

Table 1: Physical Properties of Fmoc-gabapentin

| Property | Value |

|---|---|

| Molecular Formula | C24H27NO4 |

| Molecular Weight | 393.475 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 612.8±28.0 °C at 760 mmHg |

| Flash Point | 324.4±24.0 °C |

| LogP | 5.42 |

| Exact Mass | 393.194000 |

| CAS Number | 882847-19-0 |

These properties highlight the compound's relatively high boiling and flash points, indicating thermal stability, while the LogP value suggests moderate lipophilicity .

Structural Characteristics

The structural foundation of Fmoc-gabapentin derives from gabapentin (Gpn), which is an achiral β,β-disubstituted γ amino acid residue containing a cyclohexyl ring at the Cβ carbon atom. This cyclohexyl ring significantly constrains the molecule's conformational flexibility by limiting the range of torsion angles that can be obtained around the flanking C-C bonds .

What makes Fmoc-gabapentin particularly valuable in research is this conformational constraint, which increases peptide crystallinity and facilitates unambiguous structural characterization through X-ray diffraction methods. The addition of the Fmoc group to the amino group of gabapentin creates a protected amino acid derivative that can be readily incorporated into peptide synthesis protocols .

Synthesis and Preparation

Reaction Mechanisms

The synthesis of Fmoc-gabapentin typically involves the reaction of gabapentin with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a basic medium. This reaction follows a nucleophilic substitution mechanism where the amino group of gabapentin acts as a nucleophile, attacking the carbonyl carbon of Fmoc-Cl. The reaction proceeds with the elimination of HCl, resulting in the formation of a carbamate linkage between gabapentin and the Fmoc group.

The reaction can be represented as follows:

Gabapentin + Fmoc-Cl → Fmoc-gabapentin + HCl

Optimal Conditions

Research has identified optimal conditions for the synthesis of Fmoc-gabapentin to maximize yield and purity. The reaction is typically performed in a borate buffer at pH 9.5, which provides the basic environment necessary for the nucleophilic attack by the amino group of gabapentin. The optimal temperature for the reaction has been determined to be 25°C, with a reaction time of approximately 15 minutes.

Table 2: Optimal Reaction Conditions for Fmoc-gabapentin Synthesis

| Parameter | Optimal Value |

|---|---|

| Fmoc-Cl/Gabapentin Ratio | 2:1 |

| Temperature | 25°C |

| Reaction Time | 15 minutes |

| pH | Basic conditions (borate buffer at pH 9.5) |

These conditions have been established to provide cleaner and more efficient results compared to other ratios and conditions. A key consideration in the synthesis process is the potential degradation of Fmoc-Cl to 9-fluorenylmethanol (Fmoc-OH) under basic conditions, which can compromise the efficiency of the derivatization reaction. This degradation is accelerated at temperatures above 45°C and with prolonged exposure to basic media.

Applications in Research

Role in Peptide Chemistry

Fmoc-gabapentin has established itself as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis methodologies. The constrained nature of the gabapentin residue, combined with the protective functionality of the Fmoc group, makes this compound particularly useful in the design of specifically folded hybrid peptide structures .

Research has demonstrated that incorporating gabapentin residues into peptide sequences can dramatically limit the conformational freedom of the resulting peptides, leading to more predictable and stable secondary structures. This property is especially valuable in the development of peptide-based drugs and bioactive peptides where specific conformations are essential for biological activity .

Analytical Applications

Beyond peptide synthesis, Fmoc-gabapentin has significant applications in analytical chemistry. The compound is employed in the derivatization of amino acids for detection and quantification using various analytical techniques, including High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and fluorescence analysis.

The Fmoc group's fluorescent properties make it particularly useful for enhancing the detection sensitivity of compounds in analytical procedures. This application is especially important in pharmaceutical analysis, where precise quantification of gabapentin and related compounds is essential for quality control and research purposes.

Challenges and Considerations

Several challenges and considerations must be addressed when working with Fmoc-gabapentin. One significant challenge involves the degradation dynamics of the reaction components. Under the basic conditions required for derivatization, Fmoc-Cl can degrade to Fmoc-OH, potentially compromising reaction efficiency and yield. This degradation process is accelerated at elevated temperatures and with extended exposure to basic media.

Another consideration is the relatively complex nature of the synthesis process, which requires careful control of reaction conditions to achieve optimal results. The 2:1 ratio of Fmoc-Cl to gabapentin has been identified as ideal, but deviations from this ratio or from the recommended temperature and time parameters can significantly impact the quality of the final product.

Furthermore, the analytical applications of Fmoc-gabapentin require careful method development and validation to ensure accurate and reproducible results. Variables such as mobile phase composition, column selection, and detection parameters must be optimized for specific analytical objectives.

Future Research Directions

The unique properties of Fmoc-gabapentin continue to inspire new research directions across multiple scientific disciplines. In peptide chemistry, ongoing research explores the incorporation of gabapentin residues into increasingly complex peptide architectures to develop novel biomaterials and therapeutic peptides with enhanced stability and specificity.

The conformational constraints imposed by the cyclohexyl ring in gabapentin residues make Fmoc-gabapentin a valuable tool in exploring fundamental questions about peptide folding and structure-function relationships. Future studies may further elucidate how these constraints can be exploited to engineer peptides with precise three-dimensional structures for applications in drug delivery, tissue engineering, and molecular recognition.

Additionally, the analytical applications of Fmoc-gabapentin continue to evolve with advances in detection technologies and separation science. Improved methods for derivatization and analysis may enable more sensitive and accurate quantification of gabapentin and related compounds in complex biological matrices, supporting both research and clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume